Kaempferol 3-O-arabinoside

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El kaempferol 3-O-arabinósido se puede sintetizar mediante la hidrólisis enzimática de glucósidos de kaempferol. Por ejemplo, el kaempferol 3-O-rutinosido se puede hidrolizar a kaempferol utilizando β-glucosidasa y/o α-L-ramnosidasa . Este método es respetuoso con el medio ambiente y eficiente.

Métodos de Producción Industrial

La producción industrial de kaempferol 3-O-arabinósido normalmente implica la extracción de fuentes vegetales. Las hojas de Nectandra hihua son una fuente común, donde el compuesto se aísla de la fracción de acetato de etilo . El proceso de extracción implica extracción con disolvente seguida de pasos de purificación como la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

El kaempferol 3-O-arabinósido experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el kaempferol 3-O-arabinósido en sus correspondientes derivados dihidro.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de diversos derivados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y diversos nucleófilos para las reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, derivados dihidro y glucósidos de kaempferol sustituidos .

Aplicaciones Científicas De Investigación

El kaempferol 3-O-arabinósido tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El kaempferol 3-O-arabinósido ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antioxidante: Elimina los radicales libres y regula al alza las enzimas antioxidantes, lo que reduce el estrés oxidativo.

Actividad antiinflamatoria: El compuesto inhibe la producción de citoquinas y mediadores proinflamatorios.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas mediante la modulación de diversas vías de señalización, incluida la vía de las caspasas y la vía JAK-STAT3.

Comparación Con Compuestos Similares

El kaempferol 3-O-arabinósido es único entre los glucósidos de flavonoides debido a su específico residuo de azúcar y sus actividades biológicas. Compuestos similares incluyen:

Kaempferol 3-O-ramnósido: Otro glucósido con propiedades antioxidantes similares pero diferente residuo de azúcar.

Kaempferol 3-O-xilósido: Exhibe actividades biológicas similares pero difiere en su componente de azúcar.

Quercetina 3-O-glucósido: Un glucósido de flavonoide relacionado con propiedades antioxidantes y antiinflamatorias comparables.

Estos compuestos comparten estructuras centrales similares pero difieren en sus residuos de azúcar, lo que lleva a variaciones en sus actividades biológicas y aplicaciones.

Actividad Biológica

Kaempferol 3-O-arabinoside, a flavonol glycoside, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound is derived from kaempferol, a naturally occurring flavonoid found in various plants. It is characterized by the presence of an arabinose sugar moiety attached to the kaempferol structure. This modification influences its biological activity compared to other kaempferol glycosides.

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Anticancer Properties :

Pharmacological Activities

Study on Antioxidant and Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. The compound also downregulated the expression of inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as a therapeutic agent for skin protection .

Impact on Cancer Cell Lines

In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. Additionally, it was found to reduce the expression of anti-apoptotic proteins such as Bcl-2, further supporting its anticancer potential .

Effects on Plant Physiology

Research has also explored the role of this compound in plant physiology. It has been found to regulate pollen tube growth through modulation of auxin transport and calcium signaling pathways. This suggests that the compound may play a critical role in reproductive processes in plants .

Comparison with Similar Compounds

This compound shares structural similarities with other flavonoid glycosides but differs in its sugar moiety, which affects its biological properties:

Propiedades

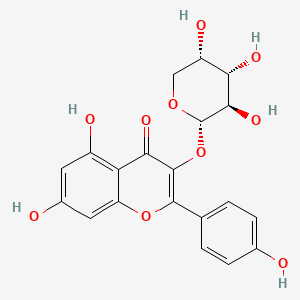

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346052 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99882-10-7 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99882-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Kaempferol 3-O-arabinoside?

A1: this compound has been isolated from various plant sources, including:

- Leaves: Karwinskia humboldtiana [], Eranthis longistipitata [], Lindera aggregate [], Geranium eriostemon [], Vicia faba [], Pinus koraiensis []

- Petals: Rosa damascena []

Q2: What is the chemical structure of this compound?

A2: this compound is a flavonol glycoside. It consists of the flavonol kaempferol, with an arabinose sugar moiety attached to the 3-hydroxyl group.

Q3: Has the presence of this compound been confirmed in specific plant extracts using analytical techniques?

A3: Yes, researchers have employed techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to confirm the presence of this compound in plant extracts. For instance, in a study on Pinus koraiensis leaf extracts, researchers identified this compound through TLC and HPLC analysis, coupled with Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS) for structural confirmation [].

Q4: What are the reported biological activities of this compound?

A4: While research on this compound is ongoing, studies suggest it might possess the following activities:

- Antioxidant: It exhibited potent antioxidant activity in Pinus koraiensis leaf extracts, scavenging free radicals and reactive oxygen species [].

- Cytoprotective: The compound demonstrated cellular membrane protective effects against reactive oxygen species-induced damage in human erythrocytes [].

Q5: How does the presence of this compound in Rosa damascena contribute to its properties?

A5: Rosa damascena is traditionally recognized for its cooling, soothing, astringent, and anti-inflammatory effects []. While the specific contribution of this compound to these effects is unclear, its presence, alongside other flavonol glycosides like quercetin-3-O-glucoside and kaempferol-3-O-rhamnoside, suggests a potential synergistic role in the overall bioactivity of the plant [].

Q6: Can this compound be used as a marker for plant identification?

A6: While not exclusively a marker, this compound's presence can contribute to distinguishing between plant species and cultivars. For example, researchers used Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) to create "Flower Flavonoid RP-HPLC Fingerprints," which helped differentiate between 44 Rosa cultivars []. These fingerprints, acting like "Computer Flower Flavonoid Identity Cards," leverage the unique flavonoid profiles, including this compound, for cultivar recognition [].

Q7: Are there any studies investigating the impact of processing on this compound content in food sources?

A7: Yes, a study examined the effect of different cooking methods on the phytochemical content of Vicia faba (faba bean) leaves, which contain this compound []. Interestingly, roasting specifically increased the content of flavonols, including a 28% increase in a related compound, Kaempferol-3-O-arabinoside-7-O-rhamnoside []. This finding suggests that specific culinary practices might enhance the bioavailability of certain flavonoids in food.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.